molecular formula C11H13BrO2 B13333675 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one

Cat. No.: B13333675
M. Wt: 257.12 g/mol
InChI Key: LZEGYGQBUARZAY-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a derivative of acetophenone, featuring a bromine atom, a hydroxyl group, and three methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one typically involves the bromination of 2,4,5-trimethylphenol followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The acetylation step can be carried out using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-3,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C11H13BrO2/c1-5-6(2)11(14)9(8(4)13)7(3)10(5)12/h14H,1-4H3

InChI Key

LZEGYGQBUARZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)C)Br)C

Origin of Product

United States

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